molecular formula C10H12OS B1395988 4-Cyclopentylthiophene-2-carbaldehyde CAS No. 927802-79-7

4-Cyclopentylthiophene-2-carbaldehyde

Cat. No.: B1395988
CAS No.: 927802-79-7
M. Wt: 180.27 g/mol
InChI Key: YUNJCBBGJMMSBF-UHFFFAOYSA-N
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Description

4-Cyclopentylthiophene-2-carbaldehyde is an organic compound with the molecular formula C10H12OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentylthiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Cyclopentylthiophene-2-carboxylic acid.

    Reduction: 4-Cyclopentylthiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the substituent introduced.

Scientific Research Applications

4-Cyclopentylthiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 4-Cyclopentylthiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Cyclopentylthiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as:

    5-Cyclopentylthiophene-2-carbaldehyde: Similar structure but with the aldehyde group at a different position on the thiophene ring.

    2-Butylthiophene: Used in the synthesis of anticancer agents.

    2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

IUPAC Name

4-cyclopentylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c11-6-10-5-9(7-12-10)8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNJCBBGJMMSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CSC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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